molecular formula C9H13NO4S B1388979 Dimethyl 3-isothiocyanatohexanedioate CAS No. 1017791-58-0

Dimethyl 3-isothiocyanatohexanedioate

Cat. No. B1388979
CAS RN: 1017791-58-0
M. Wt: 231.27 g/mol
InChI Key: KRBNXUUWLOLTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 3-isothiocyanatohexanedioate (D3IHD) is an organosulfur compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound with a molecular weight of 225.35 g/mol. D3IHD is commonly used in the synthesis of other compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Dimethyl 3-isothiocyanatohexanedioate has been used in a variety of scientific research applications. It has been used to synthesize other compounds and has been studied for its biochemical and physiological effects. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents. Additionally, it has been studied for its potential use as an insecticide, as well as its potential to act as a catalyst in the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of Dimethyl 3-isothiocyanatohexanedioate is not yet fully understood. However, it is known to act as a nucleophile, meaning it can react with other molecules to form new compounds. Additionally, it is believed to act as a hydrogen bond donor and acceptor. It is also known to form a complex with metals, such as copper and nickel, which can be used to catalyze certain reactions.
Biochemical and Physiological Effects
Dimethyl 3-isothiocyanatohexanedioate has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of certain diseases. Additionally, it has been shown to have antimicrobial activity and may be useful in the treatment of certain infections. Furthermore, it has been studied for its potential to act as an insecticide.

Advantages And Limitations For Lab Experiments

The main advantage of using Dimethyl 3-isothiocyanatohexanedioate in laboratory experiments is its water solubility, which makes it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized easily. However, there are some limitations to using Dimethyl 3-isothiocyanatohexanedioate in laboratory experiments. It is a highly reactive compound and can react with other compounds, which can interfere with the results of the experiment. Furthermore, it is not very stable and can decompose over time.

Future Directions

There are several potential future directions for research on Dimethyl 3-isothiocyanatohexanedioate. One direction is to further investigate its biochemical and physiological effects. Additionally, further research could be done to explore its potential use as an insecticide. Furthermore, further research could be done to explore its potential to catalyze reactions. Finally, further research could be done to explore its potential use in the synthesis of pharmaceuticals.

properties

IUPAC Name

dimethyl 3-isothiocyanatohexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c1-13-8(11)4-3-7(10-6-15)5-9(12)14-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBNXUUWLOLTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(CC(=O)OC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3-isothiocyanatohexanedioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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